Carbachol

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Carbachol, also known as carbamoylcholine, is a muscarinic agonist . It primarily targets muscarinic and nicotinic receptors . These receptors are part of the parasympathetic nervous system and play a crucial role in various physiological functions, including heart rate, digestion, and salivation.

Mode of Action

This compound acts as a parasympathomimetic . It mimics the action of acetylcholine, a neurotransmitter in the body, by binding to and activating muscarinic and nicotinic receptors . This interaction leads to various physiological effects. For instance, intraocular administration of this compound leads to miosis (constriction of the pupil) and decreases intraocular pressure via increased aqueous humour outflow .

Biochemical Pathways

This compound’s action on muscarinic and nicotinic receptors affects several biochemical pathways. It stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C . These events lead to various downstream effects, including the modulation of ion channels and changes in cellular metabolism.

Pharmacokinetics

It is usually administered topically to the eye or through intraocular injection . This compound is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action, with significant effects 24 hours after administration .

Result of Action

The primary molecular effect of this compound is the activation of muscarinic and nicotinic receptors, leading to various cellular responses. For example, in the eye, this compound induces miosis and increases aqueous humour outflow, reducing intraocular pressure . This makes it useful in treating conditions like glaucoma.

Action Environment

Environmental factors can influence the action of this compound. For instance, certain substances can potentiate the bronchoconstrictive effect of this compound. One study found that salicylic acid amplifies this compound-induced bronchoconstriction in human lung slices . This suggests that environmental and industrial toxicants could exacerbate conditions like asthma by modulating the action of compounds like this compound .

Biochemische Analyse

Biochemical Properties

Carbachol plays a significant role in biochemical reactions by acting as an agonist of muscarinic and nicotinic receptors. It is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action . This compound interacts with enzymes such as acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By resisting hydrolysis, this compound prolongs the activation of acetylcholine receptors, thereby enhancing parasympathetic nervous system effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It induces miosis and decreases intraocular pressure by increasing aqueous humor outflow in ocular tissues . In the nervous system, this compound stimulates both muscarinic and nicotinic receptors, leading to increased neurotransmitter release and modulation of synaptic transmission . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by activating G protein-coupled receptors and ion channels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating muscarinic and nicotinic acetylcholine receptors. This activation leads to various downstream effects, including the opening of ion channels, activation of second messenger systems, and modulation of enzyme activity . This compound’s resistance to hydrolysis by acetylcholinesterase allows it to maintain prolonged receptor activation, resulting in sustained parasympathetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is not easily metabolized by cholinesterase, allowing it to have a longer duration of action compared to other choline esters . Studies have shown that this compound can maintain significant effects for up to 24 hours after administration . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained parasympathetic stimulation and potential desensitization of acetylcholine receptors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily induces parasympathetic effects, such as miosis and decreased intraocular pressure . At higher doses, this compound can elicit nicotinic effects, including muscle contractions and increased neurotransmitter release . Toxic or adverse effects at high doses include excessive parasympathetic stimulation, leading to symptoms such as bradycardia, hypotension, and respiratory distress .

Metabolic Pathways

This compound is involved in metabolic pathways related to acetylcholine metabolism. It is metabolized to a small extent by acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . This compound’s resistance to hydrolysis allows it to maintain prolonged receptor activation, enhancing parasympathetic effects . The metabolic pathways involving this compound also include interactions with enzymes and cofactors involved in neurotransmitter synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is poorly absorbed in the gastrointestinal tract and does not cross the blood-brain barrier . This compound is usually administered topically or through intraocular injection to achieve localized effects . In ocular tissues, this compound increases aqueous humor outflow and decreases intraocular pressure . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, muscarinic and nicotinic acetylcholine receptors. This compound binds to these receptors on the cell surface, leading to the activation of downstream signaling pathways . In pancreatic acinar cells, this compound has been shown to induce amylase release through the minor-regulated secretory pathway . The localization and activity of this compound are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

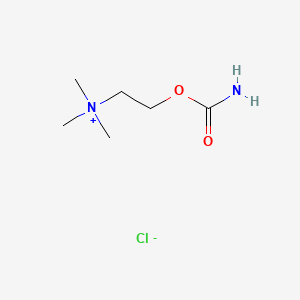

Carbamoylcholin kann durch einen zweistufigen Prozess synthetisiert werden. Der erste Schritt beinhaltet die Reaktion von 2-Chlorethanol mit Harnstoff unter Bildung von 2-Chlorethylcarbamát. Dieser Zwischenstoff wird dann durch Reaktion mit Trimethylamin quaternisiert . Industrielle Produktionsverfahren folgen typischerweise ähnlichen Syntheserouten, können aber optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen.

Analyse Chemischer Reaktionen

Carbamoylcholin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für Carbamoylcholin aufgrund seiner stabilen Struktur weniger verbreitet.

Substitution: Carbamoylcholin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner quartären Ammoniumgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen wässrige Lösungen und milde Temperaturen, um die Integrität der Verbindung zu erhalten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Carbamoylcholin mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Carbamoylcholin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um cholinerge Mechanismen und Rezeptorinteraktionen zu untersuchen.

Biologie: Wird in der Forschung zur Neurotransmission und Rezeptoraktivierung eingesetzt.

Medizin: Wird in der Ophthalmologie zur Induktion von Miosis und zur Senkung des Augeninnendrucks eingesetzt. Es wird auch in Studien verwendet, die sich auf Funktionen des parasympathischen Nervensystems beziehen.

Industrie: Wird bei der Entwicklung von Medikamenten angewendet, die auf cholinerge Rezeptoren abzielen, und bei der Synthese verwandter Verbindungen.

5. Wirkmechanismus

Carbamoylcholin wirkt als Parasympathomimetikum, indem es sowohl muskarinische als auch nikotinische Rezeptoren stimuliert . Die intraokulare Verabreichung führt zu Miosis und senkt den Augeninnendruck, indem sie den Abfluss des Kammerwassers erhöht . Die Resistenz der Verbindung gegen Hydrolyse durch Acetylcholinesterase führt zu einer verlängerten Wirkdauer .

Vergleich Mit ähnlichen Verbindungen

Carbamoylcholin ist einzigartig aufgrund seiner doppelten Wirkung auf muskarinische und nikotinische Rezeptoren. Ähnliche Verbindungen umfassen:

Acetylcholin: Der natürliche Neurotransmitter mit einer kürzeren Wirkdauer aufgrund der schnellen Hydrolyse durch Acetylcholinesterase.

Bethanechol: Ein muskarinischer Agonist mit selektiver Wirkung auf den Magen-Darm-Trakt und die Harnwege.

Methacholin: Wird hauptsächlich in diagnostischen Tests für Asthma aufgrund seiner bronchokonstriktiven Eigenschaften eingesetzt.

Die Resistenz von Carbamoylcholin gegen enzymatische Hydrolyse und seine Fähigkeit, beide Rezeptortypen zu aktivieren, machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis .

Eigenschaften

IUPAC Name |

2-carbamoyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXQGSRWJZDOB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048397 | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.48e-01 g/L | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbamoylcholine is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors. Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

462-58-8, 51-83-2 | |

| Record name | Carbamylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAMOYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 210 °C | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

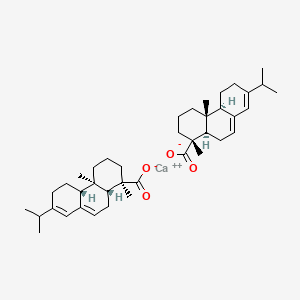

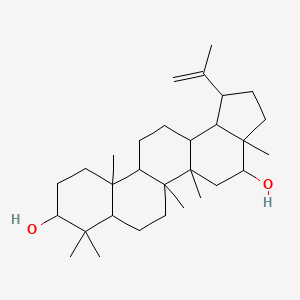

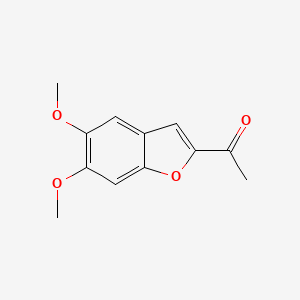

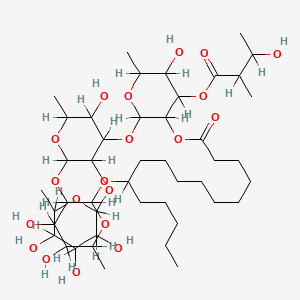

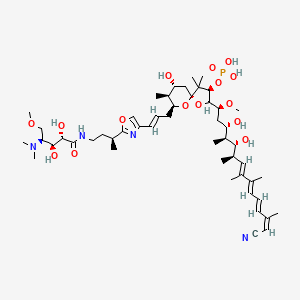

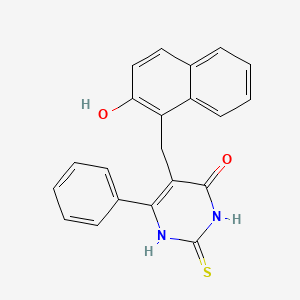

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.